molecular formula C24H28N4O3 B3011618 4-cyclopropyl-3-(1-(2-ethoxy-1-naphthoyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1797846-56-0

4-cyclopropyl-3-(1-(2-ethoxy-1-naphthoyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No. B3011618
CAS RN: 1797846-56-0
M. Wt: 420.513
InChI Key: FUCLPRLZJUCHIV-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule featuring a triazole ring, a naphthoyl group, and a cyclopropyl group attached to a piperidine moiety. While the specific compound is not directly studied in the provided papers, related structures and reactions can give insights into its properties and synthesis.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with a piperidinone precursor. For instance, 4-acyloxy-4-(cyclopropylethynyl)-1-(2-ethoxyethyl)piperidines are synthesized by reacting 1-(2-ethoxyethyl)piperidin-4-one with cyclopropylacetylene followed by acylation . This suggests that the synthesis of the compound may also involve a similar pathway, starting with a piperidinone, introducing the cyclopropyl group, and then attaching the naphthoyl moiety through acylation or other coupling reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using NMR spectroscopy . The inclusion complexes formed with β-cyclodextrin indicate that the N-ethoxyethyl fragment can be accommodated within the inner cavity of the receptor molecule. This implies that the compound , with its ethoxy and naphthoyl groups, may also form inclusion complexes and exhibit interesting supramolecular chemistry.

Chemical Reactions Analysis

The reactivity of naphtho[b]cyclopropene, a potential precursor or related compound, has been investigated with various dienophiles, dienes, and electrophiles . The reactions led to insertion products, cheletropic addition products, and ring-opening products. This indicates that the naphthoyl group in the compound of interest may also undergo similar reactions, which could be utilized in its synthesis or modification.

Physical and Chemical Properties Analysis

The physical and chemical properties of a structurally similar compound, 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole, have been studied, revealing the existence of two polymorphic forms with different molecular and crystal structures . The polymorphs differ in their conformational energy and the type of stacking interactions. This suggests that the compound may also exhibit polymorphism, which could affect its physical properties and potential applications.

Relevant Case Studies

Although no direct case studies on the compound are provided, the studies on related compounds offer valuable insights. The supramolecular chemistry of piperidine derivatives with β-cyclodextrin , the diverse reactivity of naphtho[b]cyclopropene , and the polymorphism of triazolo-pyridin-oxadiazole are all relevant to understanding the behavior and potential applications of the compound . These case studies could guide future research on the synthesis, characterization, and application of such complex organic molecules.

Scientific Research Applications

Synthesis and Antibacterial Activity

Research on structurally related compounds, such as 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, demonstrates their synthesis and application as potent antibacterial agents. The synthesis involves Dieckmann-type cyclization and displacement reactions, leading to derivatives with significant antibacterial properties, as explored by Miyamoto et al. (1987) in their study on the synthesis and reactions of these compounds (Miyamoto et al., 1987).

Crystal Structure and RORc Inhibition

Another study focused on a compound with the piperidin-4-one moiety, highlighting its crystal structure determination, Hirshfeld surface analysis, and quantum computational studies. This research aimed to investigate the compound's biological activity against the human RORc protein, showcasing the importance of crystallography and computational methods in understanding molecular interactions and potential therapeutic applications (R. V. & R. C., 2021).

Antibacterial Agents with Fluoroquinolones

A study by Huang et al. (2010) introduced 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks to the C7 position of the quinolone core, producing fluoroquinolones with notable antibacterial activity. This synthesis and evaluation underline the potential of modifying fluoroquinolone scaffolds to enhance their effectiveness against resistant bacterial strains (Huang et al., 2010).

properties

IUPAC Name

4-cyclopropyl-5-[1-(2-ethoxynaphthalene-1-carbonyl)piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-3-31-20-11-8-16-6-4-5-7-19(16)21(20)23(29)27-14-12-17(13-15-27)22-25-26(2)24(30)28(22)18-9-10-18/h4-8,11,17-18H,3,9-10,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCLPRLZJUCHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCC(CC3)C4=NN(C(=O)N4C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-3-(1-(2-ethoxy-1-naphthoyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

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